Antimicrobial Potency Differential: Chrysomycin B Versus Chrysomycin A Against MRSA and VRE
In a direct head-to-head comparison of 4′-acetylated derivatives, 4′-acetyl-chrysomycin B demonstrated substantially attenuated antimicrobial activity relative to 4′-acetyl-chrysomycin A against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This differential potency is attributable to the 8-methyl versus 8-vinyl substitution pattern [1].
| Evidence Dimension | Minimum inhibitory concentration (MIC) against Gram-positive bacteria including MRSA and VRE strains |
|---|---|
| Target Compound Data | MIC = 2 to >64 μg mL⁻¹ |
| Comparator Or Baseline | 4′-acetyl-chrysomycin A: MIC = 0.5–2 μg mL⁻¹ |
| Quantified Difference | 4′-acetyl-chrysomycin B exhibits ≥4-fold to >128-fold higher MIC values than 4′-acetyl-chrysomycin A |
| Conditions | Standard antimicrobial susceptibility testing against panel of Gram-positive bacterial strains including MRSA and VRE clinical isolates |
Why This Matters
This MIC differential directly informs compound selection for antimicrobial screening programs—chrysomycin A derivatives are preferable for Gram-positive antibacterial discovery campaigns, whereas chrysomycin B may serve as a less potent control or as a scaffold for structure-activity relationship (SAR) optimization aimed at improving potency through vinyl substitution.
- [1] Wada SI, Sawa R, Iwanami F, Nagayoshi M, Kubota Y, Iijima K, et al. Structures and biological activities of novel 4′-acetylated analogs of chrysomycins A and B. J Antibiot (Tokyo). 2017;70(11):1078-1082. doi:10.1038/ja.2017.99 View Source
